molecular formula C9H11F3N2S B1479870 1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2098009-33-5

1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Cat. No. B1479870
CAS RN: 2098009-33-5
M. Wt: 236.26 g/mol
InChI Key: YGTNDVLWUIIBHX-UHFFFAOYSA-N
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Description

“1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” is a chemical compound. It is a member of the pyrazoles, which are heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . An improved synthesis technology of a similar compound, 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, was studied. The compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, they can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . They also participate in the synthesis of disubstituted pyrimidines . A wide range of pyrazole derivatives can be produced from the mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

Scientific Research Applications

Antibacterial Activity

Pyrazole derivatives have been found to exhibit significant antibacterial properties. For instance, triazolo[4,3-a]pyrazine derivatives were tested for their minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains .

Anti-inflammatory and Analgesic Properties

These compounds are also known for their anti-inflammatory and analgesic effects. They can be used to develop medications that alleviate pain and reduce inflammation in various medical conditions .

Anti-cancer Potential

Research has indicated that pyrazole derivatives may possess anti-cancer properties. This makes them a point of interest for developing new cancer therapies .

Anticonvulsant Effects

Pyrazole derivatives have been studied for their potential use in treating convulsions, making them valuable in the field of neurology .

Anthelmintic Activity

These compounds may also serve as anthelmintics, which are drugs that expel parasitic worms (helminths) and other internal parasites from the body without causing significant harm to the host .

Antioxidant Properties

The antioxidant properties of pyrazole derivatives make them useful in combating oxidative stress and may be beneficial in preventing or treating diseases related to oxidative damage .

Herbicidal Use

Pyrazole derivatives have been explored for their herbicidal properties, providing an avenue for developing new weed control agents .

Pharmacological Activities

Specific pyrazole derivatives have been synthesized and screened for various pharmacological activities such as anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain .

Safety and Hazards

Chemicals related to pyrazoles are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of current research is to discuss the developments in synthetic techniques and biological activity related to pyrazole derivatives . The future of pyrazole research lies in the development of new synthetic techniques and the exploration of their wide applications .

properties

IUPAC Name

1-ethyl-3-(trifluoromethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2S/c1-2-14-7-3-4-15-5-6(7)8(13-14)9(10,11)12/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTNDVLWUIIBHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CSCC2)C(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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